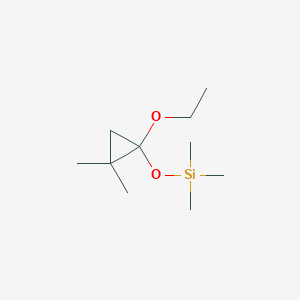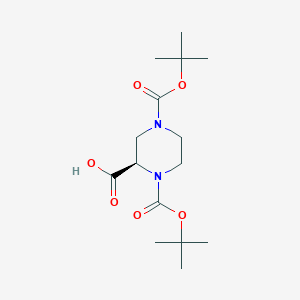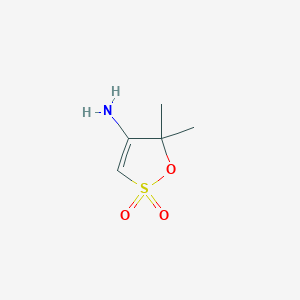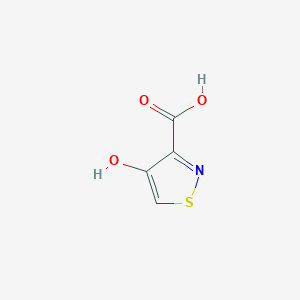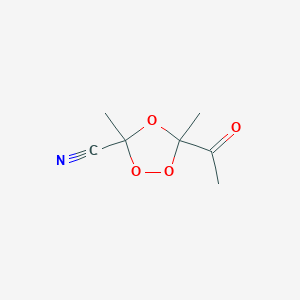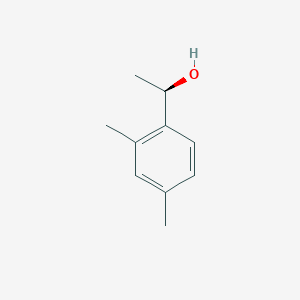![molecular formula C7H8N2O B065566 2,3-Dihydro-1H-pyrido[3,4-b][1,4]oxazine CAS No. 194022-45-2](/img/structure/B65566.png)
2,3-Dihydro-1H-pyrido[3,4-b][1,4]oxazine
Descripción general
Descripción
Chemical Reactions Analysis
The chemical reactions involving “2,3-Dihydro-1H-pyrido[3,4-b][1,4]oxazine” are not detailed in the search results .Physical And Chemical Properties Analysis
The physical and chemical properties of “2,3-Dihydro-1H-pyrido[3,4-b][1,4]oxazine” are not detailed in the search results .Aplicaciones Científicas De Investigación
Heterocyclic Building Blocks
“2,3-Dihydro-1H-pyrido[3,4-b][1,4]oxazine” is used as a heterocyclic building block in chemical synthesis . Heterocyclic compounds are widely used in medicinal chemistry due to their diverse biological activities. They serve as core structures in many pharmaceuticals and agrochemicals.
Antioxidant Activity
Derivatives of “2,3-Dihydro-1H-pyrazole-4-carbonitrile”, which share a similar structure with “2,3-Dihydro-1H-pyrido[3,4-b][1,4]oxazine”, have been synthesized and evaluated for their antioxidant activity . These compounds were found to have significant antioxidant activity, suggesting that “2,3-Dihydro-1H-pyrido[3,4-b][1,4]oxazine” could potentially have similar properties.
Antimicrobial Activity
The same study also evaluated the antimicrobial activity of these “2,3-Dihydro-1H-pyrazole-4-carbonitrile” derivatives . They were found to be effective against a wide range of Gram-negative, Gram-positive bacterial, and fungal species. This suggests that “2,3-Dihydro-1H-pyrido[3,4-b][1,4]oxazine” could potentially be used in the development of new antimicrobial agents.
Antileishmanial Efficacy
A series of uniquely functionalized “2,3,-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one” derivatives, which share a similar structure with “2,3-Dihydro-1H-pyrido[3,4-b][1,4]oxazine”, were synthesized and evaluated for their antileishmanial efficacy against visceral leishmaniasis (VL) . This suggests that “2,3-Dihydro-1H-pyrido[3,4-b][1,4]oxazine” could potentially be used in the development of new treatments for VL.
Anti-cancer Agents
“2,3-Dihydro-1H-pyrido[3,4-b][1,4]oxazine” and its derivatives could potentially be used in the design and synthesis of novel anti-cancer agents . The development of new anti-cancer drugs is a critical area of research, and “2,3-Dihydro-1H-pyrido[3,4-b][1,4]oxazine” could provide a valuable starting point for the synthesis of new compounds.
Green Chemistry
The synthesis of “2,3-Dihydro-1H-pyrido[3,4-b][1,4]oxazine” and its derivatives can be carried out using green chemistry principles . For example, the multi-component reaction of aldehyde derivatives, methyl 2-cyanoacetate, and phenylhydrazine using K2CO3 and glycerol as a deep eutectic solvent can be used to synthesize new derivatives of “2,3-Dihydro-1H-pyrazole-4-carbonitrile”. This approach reduces the environmental impact of the synthesis process and aligns with the principles of sustainable chemistry.
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c1-2-8-5-7-6(1)9-3-4-10-7/h1-2,5,9H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMSFZNPHLRKOIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(N1)C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90620857 | |
| Record name | 2,3-Dihydro-1H-pyrido[3,4-b][1,4]oxazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90620857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydro-1H-pyrido[3,4-b][1,4]oxazine | |
CAS RN |
194022-45-2 | |
| Record name | 2,3-Dihydro-1H-pyrido[3,4-b][1,4]oxazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90620857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



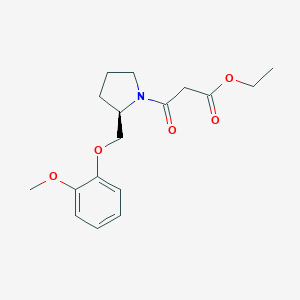
![Imidazo[1,2-a]pyridin-3-ylmethanamine](/img/structure/B65487.png)

![1-(4'-Methoxy[1,1'-biphenyl]-3-yl)ethanone](/img/structure/B65489.png)
